

Fak-IN-14 solubility problems and solutions

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Compound of Interest		
Compound Name:	Fak-IN-14	
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Fak-IN-14 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Fak-IN-14**. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is **Fak-IN-14**?

Fak-IN-14, also known as Y15 or 1,2,4,5-Benzenetetramine tetrahydrochloride, is a selective, cell-permeable inhibitor of Focal Adhesion Kinase (FAK).[1] It functions by preventing FAK autophosphorylation at the Y397 site, which is a critical step in its activation.[1] This inhibition disrupts integrin-mediated signaling pathways that are essential for cell survival, proliferation, adhesion, and motility.[2] Consequently, **Fak-IN-14** promotes cell detachment, inhibits cell adhesion, and exhibits antiproliferative activity in various tumor cell lines.

Q2: What are the primary applications of **Fak-IN-14** in research?

Fak-IN-14 is primarily used in cancer research to study the role of FAK in tumor growth, metastasis, and cell survival.[3][4] It serves as a tool to investigate signaling pathways involving FAK and to assess FAK as a potential therapeutic target.[5] Studies have utilized **Fak-IN-14** to decrease tumor growth in models of pancreatic cancer, breast cancer, and neuroblastoma.[1] [3] It is also used to study cellular processes like cell migration, adhesion, and apoptosis.[6]



Solubility and Stock Solution Preparation Solubility Data

The solubility of **Fak-IN-14** can vary slightly between batches and suppliers. Always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate information. General solubility guidelines are summarized below.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source(s)
DMSO	20 - 25 mg/mL	49.76 - 75 mM	[1][7]
Water	14.2 - 20 mg/mL	50 mM	[1]

Note: The molecular weight of **Fak-IN-14** (as tetrahydrochloride salt) is approximately 284.01 g/mol .

Troubleshooting Solubility Problems

Q3: My Fak-IN-14 powder is not dissolving completely in DMSO. What can I do?

If you encounter difficulty dissolving **Fak-IN-14** in DMSO, consider the following solutions:

- Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.
 Absorbed water can significantly decrease the solubility of many compounds.[7] Always use newly opened or properly stored anhydrous DMSO.
- Apply Sonication or Gentle Heating: To aid dissolution, you can sonicate the solution for short periods.[7][8] Gentle warming and vortexing can also be effective.
- Confirm Purity and Storage: Ensure the compound has been stored under the recommended desiccating conditions at room temperature to prevent degradation.

Q4: **Fak-IN-14** precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?



This is a common issue known as precipitation upon solvent-shifting. Organic solvents like DMSO can hold a high concentration of a hydrophobic compound, but when this stock is added to an aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate.

Solution: Perform a serial dilution or gradient dilution. Instead of adding the concentrated DMSO stock directly to your aqueous medium, first dilute it to an intermediate concentration.

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Q5: What is a reliable protocol for preparing **Fak-IN-14** solutions for cell culture experiments?

Here is a standard protocol for preparing a stock solution and diluting it to a final working concentration for treating cells.

Experimental Protocol: Solution Preparation

- Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO):
 - Weigh out the required amount of Fak-IN-14 powder. For 1 mL of a 50 mM stock solution (MW: 284.01), you would need:
 - Mass (mg) = 50 mmol/L * 0.001 L * 284.01 g/mol * 1000 mg/g = 14.2 mg
 - Add the appropriate volume of high-quality, anhydrous DMSO.
 - Vortex and/or sonicate the mixture until the solid is completely dissolved.
 - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are typically stable for at least one month at -20°C or six months at -80°C.[7]
- Prepare the Final Working Solution (e.g., 10 μM in Cell Culture Medium):
 - Thaw a single aliquot of the 50 mM stock solution.



- Crucial Step: Perform a serial dilution. For example, prepare an intermediate dilution of 1
 mM by adding 2 μL of the 50 mM stock to 98 μL of sterile DMSO or PBS.[8]
- \circ Add the required volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the final concentration. To get a 10 μ M final concentration in 10 mL of medium, you would add 100 μ L of the 1 mM intermediate stock.
- Mix the final solution thoroughly by gentle inversion or pipetting before adding it to your cells.

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FAK Signaling Pathway

Q6: How does Fak-IN-14 inhibit the FAK signaling pathway?

Fak-IN-14 targets a key activation event in the FAK signaling cascade. The pathway is initiated by cell adhesion to the extracellular matrix (ECM) via integrin receptors. This leads to the recruitment of FAK to focal adhesions.[9][10]

- Autophosphorylation: Upon recruitment, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[2] This is the critical step that Fak-IN-14 blocks.[1]
- Src Recruitment: The phosphorylated Y397 site acts as a high-affinity binding site for the SH2 domain of Src family kinases.[2][11]
- FAK/Src Complex Formation: The binding of Src to FAK leads to the formation of a mutually activated FAK/Src signaling complex.[10]
- Downstream Signaling: This complex then phosphorylates various downstream substrates, such as paxillin and p130Cas, initiating cascades that regulate cell migration, proliferation, and survival, including the PI3K/Akt and MAPK/ERK pathways.[4][12][13]

By inhibiting the initial Y397 autophosphorylation, **Fak-IN-14** prevents the recruitment of Src and the formation of the active signaling complex, effectively shutting down these downstream pathways.



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